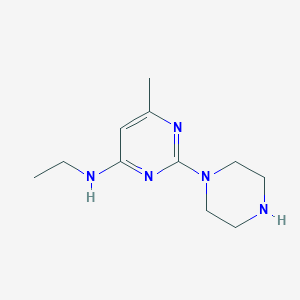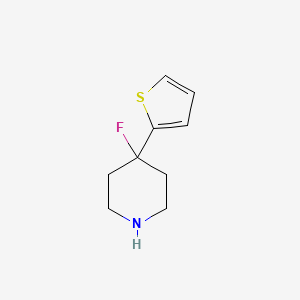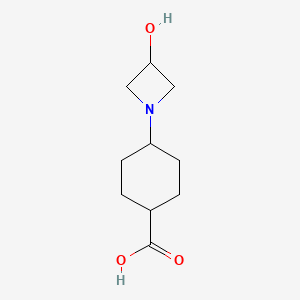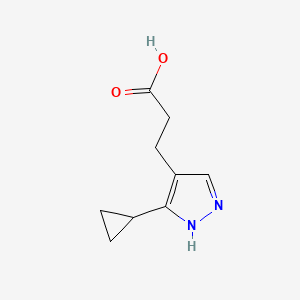
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact strongly with their targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that this compound may also be involved in various biochemical pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that similar processes may be involved in the pharmacokinetics of this compound.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the storage conditions recommended for similar compounds suggest that environmental factors such as temperature may affect their stability .
Biochemical Analysis
Biochemical Properties
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially influencing cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt endocytosis, cell cycle progression, and cellular respiration in yeast cells . This compound can cause an increase in the uptake of certain dyes, indicating enhanced endocytosis. Furthermore, it can induce cell cycle arrest at the G1 phase and disrupt mitochondrial function, leading to impaired cellular respiration . These effects suggest that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter breakdown . Additionally, this compound may influence gene expression by modulating transcription factors or signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to oxidative environments may lead to its breakdown, affecting its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, particularly in modulating oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes . For instance, high doses of this compound can cause significant inhibition of acetylcholinesterase, leading to impaired neurotransmission and potential neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical modulation without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s role in oxidative stress responses suggests its involvement in pathways that regulate cellular redox balance. Additionally, its interaction with metabolic enzymes highlights its potential to modulate various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments suggests its involvement in regulating mitochondrial function and protein synthesis .
Properties
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)4-3-7-5-10-11-9(7)6-1-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPMLCGNBOKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


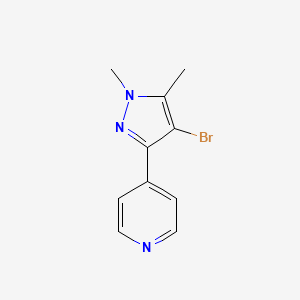
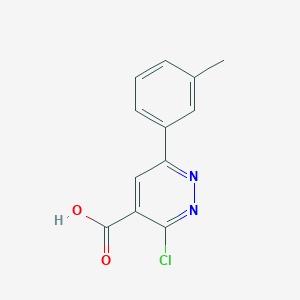
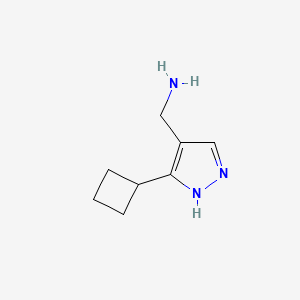
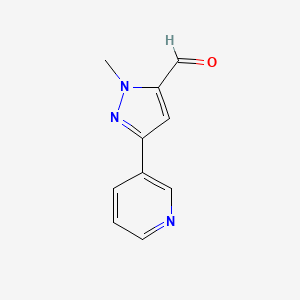

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)
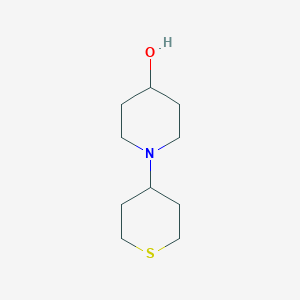
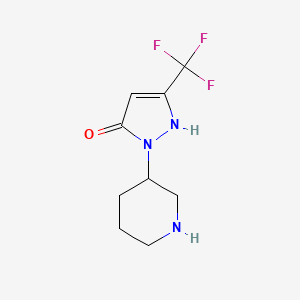
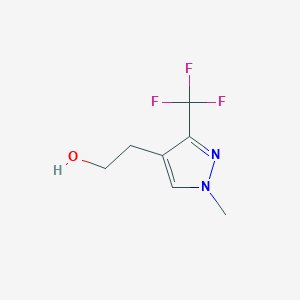
![2-(Pyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472361.png)
